Ethyl 4-formylnicotinate
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Overview
Description
Ethyl 4-formylnicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of nicotinic acid, featuring an ethyl ester group and a formyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formylnicotinate can be synthesized through several methods. One common approach involves the formylation of ethyl nicotinate. This process typically uses reagents such as formic acid or formic acid derivatives under controlled conditions to introduce the formyl group at the 4-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxynicotinate.
Reduction: Ethyl 4-hydroxymethylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-formylnicotinate: Similar structure but with the formyl group at the 6-position of the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the formyl group and the nature of the ester group can affect the compound’s chemical properties and its interactions with biological targets .
Biological Activity
Ethyl 4-formylnicotinate (EFN) is an organic compound derived from nicotinic acid, characterized by an ethyl ester group and a formyl group at the 4-position of the pyridine ring. Its molecular formula is C9H9NO3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
EFN can be synthesized through various methods, primarily involving the formylation of ethyl nicotinate using reagents such as formic acid. The synthesis process typically requires controlled conditions to ensure high yield and purity. Key reactions involving EFN include:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to a hydroxymethyl group.
- Substitution : The ethyl ester group can undergo nucleophilic substitution reactions.
Biological Activity
Research indicates that EFN exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : EFN has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have highlighted its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating infections.
- Anti-inflammatory Effects : Preliminary investigations suggest that EFN may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases.
- Pharmacological Applications : EFN is being explored for its potential use in pharmacology, particularly as a building block for synthesizing more complex biologically active compounds. Its unique structure allows for diverse modifications that could enhance therapeutic effects.
The mechanism by which EFN exerts its biological effects is still under investigation. However, it is believed that the formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing enzyme activities or receptor binding affinities. This interaction may lead to various biochemical effects depending on the specific biological system involved.
Comparative Analysis
EFN can be compared with other similar compounds to understand its unique properties better. The following table summarizes some related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Mthis compound | Methyl ester instead of ethyl ester | Different solubility and reactivity profiles |
Ethyl 6-formylnicotinate | Formyl group at the 6-position | Variations in biological activity |
Ethyl nicotinate | Lacks formyl group | Less reactive compared to EFN |
4-chloronicotinic acid | Contains a chloro substituent | Affects chemical properties significantly |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted by researchers evaluated the antimicrobial efficacy of EFN against several bacterial strains. Results indicated that EFN exhibited notable inhibitory effects on S. aureus and E. coli, supporting its potential use in developing new antimicrobial agents.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of EFN, demonstrating its ability to reduce pro-inflammatory cytokines in vitro, suggesting mechanisms that could be harnessed for therapeutic applications in inflammatory diseases.
- Pharmacological Development : Ongoing research aims to explore EFN's role as a precursor for synthesizing novel pharmacological agents, emphasizing its versatility as a building block in medicinal chemistry.
Properties
CAS No. |
21908-12-3 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
ethyl 4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-10-4-3-7(8)6-11/h3-6H,2H2,1H3 |
InChI Key |
AADKATLKNXAANE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C=O |
Origin of Product |
United States |
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